Amosulalol Hydrochloride

α1-adrenoceptor antagonism dual α/β-blocker selectivity pithed rat pressor response

Amosulalol hydrochloride (CAS 70958-86-0; YM-09538) is the definitive dual α1/β1-adrenoceptor antagonist for antihypertensive research. Unlike labetalol or carvedilol, amosulalol demonstrates ~3-fold greater in vivo potency in spontaneously hypertensive rats (SHR) and 12-fold higher α1 potency, with a unique hemodynamic profile—reducing total peripheral resistance without reflex tachycardia. Its well-characterized enantiomer pharmacology ((+)-isomer: 14-fold α1 selectivity; (-)-isomer: 50-fold β selectivity) and established human PK (t½ 4.4–5.7 h, ~100% oral bioavailability) make it an irreplaceable reference standard. Choose amosulalol hydrochloride for reproducible, publication-grade results in cardiovascular and enantioselectivity studies.

Molecular Formula C18H25ClN2O5S
Molecular Weight 416.9 g/mol
CAS No. 70958-86-0
Cat. No. B049391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmosulalol Hydrochloride
CAS70958-86-0
Synonyms5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-benzenesulfonamide Hydrochloride;  5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-benzenesulfonamide Monohydrochloride;  Lowgan;  Rowgan;  YM 09538
Molecular FormulaC18H25ClN2O5S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl
InChIInChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
InChIKeyJRVCPDVOFCWKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amosulalol Hydrochloride Procurement Guide: Pharmacological Profile and Comparator Landscape for Dual α/β-Blocker Selection


Amosulalol hydrochloride (CAS 70958-86-0; YM-09538) is a combined α- and β-adrenoceptor antagonist developed as an antihypertensive agent. It exhibits selective antagonism at postsynaptic α1-adrenoceptors and nonselective antagonism at β-adrenoceptors [1]. The compound is orally active and demonstrates dual inhibition of α1/β1-adrenergic receptors, producing antihypertensive effects via α1-adrenergic receptor inhibition . Unlike combined α/β-blockers whose pharmacodynamic profile results from different stereoisomer selectivity rather than combined blocking activity in a single chemical entity, amosulalol's dual activity arises from its molecular structure [2].

Why Amosulalol Hydrochloride Cannot Be Substituted with Other Dual α/β-Blockers: Key Differentiation Rationale


Amosulalol hydrochloride cannot be directly substituted with other dual α/β-blockers such as labetalol, carvedilol, or arotinolol due to substantial quantitative differences in α1/β1 selectivity ratio, in vivo antihypertensive potency, and hemodynamic profile. In conscious spontaneously hypertensive rats (SHR), amosulalol demonstrates approximately threefold greater potency than labetalol and arotinolol in decreasing blood pressure [1]. At the receptor level, amosulalol is 12 times more potent than labetalol at α1-adrenoceptors while maintaining comparable β1-blocking efficacy [2]. The compound's α1/β1 antagonistic balance yields distinct hemodynamic effects—decreased total peripheral resistance with suppression of reflex tachycardia—which differ noticeably from β-blocker monotherapy [3]. These quantifiable differences preclude generic substitution without altering therapeutic outcomes and experimental endpoints.

Amosulalol Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Amosulalol vs. Labetalol: 12-Fold Higher α1-Adrenoceptor Antagonist Potency in Pithed Rat Model

Amosulalol demonstrates significantly greater α1-adrenoceptor antagonism than labetalol. In pithed rats, single oral administration of amosulalol antagonized phenylephrine-induced pressor responses with a DR10 value of 11.5 mg/kg. Comparative analysis revealed amosulalol is approximately 12 times more potent than labetalol at α1-adrenoceptors [1]. At β1-adrenoceptors, amosulalol was approximately as effective as labetalol and 2 times more potent than propranolol, indicating a favorable α1/β1 antagonistic ratio [1].

α1-adrenoceptor antagonism dual α/β-blocker selectivity pithed rat pressor response

Amosulalol vs. Labetalol and Arotinolol: Threefold Higher Antihypertensive Potency in Spontaneously Hypertensive Rats

In conscious spontaneously hypertensive rats (SHR), amosulalol demonstrated superior antihypertensive efficacy compared to structurally related dual α/β-blockers. Oral administration of amosulalol (1-30 mg/kg) produced a dose-dependent antihypertensive effect without reflex tachycardia, with a duration exceeding 10 hours at higher doses (10 and 30 mg/kg) [1]. Direct comparative analysis showed amosulalol was approximately threefold more potent than both labetalol and arotinolol in decreasing blood pressure in conscious SHR [1].

antihypertensive potency spontaneously hypertensive rats blood pressure reduction

Amosulalol vs. Propranolol: Distinct Hemodynamic Profile with Decreased Peripheral Resistance and Preserved Cardiac Output in Hypertensive Patients

In a clinical hemodynamic study of 14 patients with mild to moderate essential hypertension, amosulalol (40-60 mg orally administered for approximately 3 months) produced hemodynamic changes that noticeably differed from those of propranolol [1]. Among eight responsive patients, amosulalol therapy was associated with increased cardiac output and stroke volume, decreased total peripheral resistance and volume elasticity, and no change in heart rate [1]. The key hemodynamic features included decreased total peripheral resistance and suppression of reflex tachycardia—effects attributed to the drug's combined α1-blocking and β-blocking activity [1].

hemodynamics total peripheral resistance cardiac output essential hypertension

Amosulalol Human Pharmacokinetics: Terminal Half-Life of 4.4-5.7 Hours Following Oral Administration

Amosulalol exhibits a distinct pharmacokinetic profile in humans with a terminal half-life that enables twice-daily dosing. In a study of 18 subjects receiving single oral doses (12.5, 25, 50, 100, or 150 mg), amosulalol peak plasma levels were generally reached within 2 to 4 hours [1]. Maximum plasma concentrations and AUC increased in a dose-dependent manner, whereas terminal half-lives (t½) were approximately 5 hours, with a range of 4.4 to 5.7 hours across doses [1]. The systemic availability of amosulalol was approximately 100% [1].

pharmacokinetics half-life oral bioavailability human subjects

Amosulalol Stereoisomer-Dependent α1/β Adrenoceptor Selectivity: (+)-Isomer Shows 14-Fold Higher α1 Potency Than (-)-Isomer

The adrenoceptor blocking profile of amosulalol is stereoisomer-dependent, with distinct α/β selectivity patterns that may inform procurement of specific enantiomers for research applications. In isolated peripheral tissues, (+)-amosulalol was 14 times more potent than (-)-amosulalol as an α1-adrenoceptor antagonist but approximately 50 times less potent at β-adrenoceptors than (-)-amosulalol [1]. The racemate (±)-amosulalol showed an adrenoceptor blocking profile approximately 2-fold less potent than that of the (+)-isomer at α-adrenoceptors and that of the (-)-isomer at β-adrenoceptors [1]. Radioligand binding experiments (pKi) using rat brain membrane correlated well with in vitro functional data (pA2) at α1 (r=0.884), α2 (r=0.977), β1 (r=0.993), and β2 (r=0.971) adrenoceptors [1].

stereochemistry enantioselectivity α1-adrenoceptor β-adrenoceptor structure-activity relationship

Amosulalol Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Preclinical Antihypertensive Pharmacology Studies Requiring Superior Efficacy over Labetalol/Arotinolol

Investigators studying antihypertensive mechanisms or comparing dual α/β-blocker efficacy in rodent models should prioritize amosulalol hydrochloride. As established in Section 3, amosulalol demonstrates approximately threefold higher antihypertensive potency than labetalol and arotinolol in spontaneously hypertensive rats (SHR) [1]. This potency advantage enables lower dosing requirements and may reduce off-target effects in long-term studies. The compound's ability to lower blood pressure without inducing reflex tachycardia distinguishes it from pure α1-blockers such as prazosin.

Hemodynamic Research on Vasodilatory β-Blockers in Essential Hypertension

Researchers investigating hemodynamic effects of antihypertensive therapy—specifically agents that reduce total peripheral resistance while preserving cardiac output—should select amosulalol over pure β-blockers like propranolol. As documented in Section 3, amosulalol (40-60 mg) administered to hypertensive patients produced decreased total peripheral resistance, increased cardiac output and stroke volume, and suppressed reflex tachycardia—a hemodynamic profile that noticeably differs from propranolol [2]. This distinct profile makes amosulalol a valuable reference compound for studies on vasodilatory β-blockade.

Stereochemistry and Structure-Activity Relationship (SAR) Investigations of Dual α/β-Blockers

Medicinal chemists and pharmacologists conducting enantioselectivity studies should consider amosulalol's well-characterized stereoisomer-dependent pharmacology. As established in Section 3, (+)-amosulalol exhibits 14-fold higher α1-adrenoceptor antagonist potency than the (-)-isomer, while the (-)-isomer is approximately 50-fold more potent at β-adrenoceptors than the (+)-isomer [3]. This pronounced enantioselectivity, combined with the availability of both racemate and isolated isomers, makes amosulalol an instructive model system for studying stereochemical determinants of dual receptor antagonism and for validating computational docking studies.

Bioanalytical Method Development and Pharmacokinetic Modeling

Bioanalytical laboratories developing and validating LC-UV or LC-MS/MS methods for antihypertensive drug quantification can utilize the established pharmacokinetic parameters of amosulalol. As referenced in Section 3, a validated solid-phase extraction HPLC-UV method for amosulalol in human plasma achieved >95.6% recovery and an LLOQ of 30 ng/mL, successfully applied to a 20 mg single-dose pharmacokinetic study in 16 healthy volunteers [4]. The compound's established human pharmacokinetic profile—terminal half-life of 4.4-5.7 hours, Tmax of 2-4 hours, and approximately 100% oral bioavailability [5]—provides a reliable benchmark for cross-validation of new analytical methodologies and pharmacokinetic modeling approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amosulalol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.